molecular formula C17H16N2O3 B15058427 3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1263211-73-9

3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B15058427
CAS No.: 1263211-73-9
M. Wt: 296.32 g/mol
InChI Key: YHRMGBFHNCJUEF-UHFFFAOYSA-N
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Description

3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring compounds containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Alkylating Agents: Benzyl bromide, isopropyl bromide

    Bases: Potassium carbonate, sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and isopropyl groups, along with the isoxazole ring, contributes to its potential as a versatile building block in synthetic chemistry and its promising applications in various scientific fields.

Properties

CAS No.

1263211-73-9

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

3-benzyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C17H16N2O3/c1-10(2)13-9-12(17(20)21)15-14(19-22-16(15)18-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,20,21)

InChI Key

YHRMGBFHNCJUEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C(=C1)C(=O)O)C(=NO2)CC3=CC=CC=C3

Origin of Product

United States

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